2-[(2-chloro-6-fluorophenyl)methyl-propylamino]ethanol
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Overview
Description
2-[(2-chloro-6-fluorophenyl)methyl-propylamino]ethanol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, along with a propylamino and ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-6-fluorophenyl)methyl-propylamino]ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzaldehyde and propylamine.
Formation of Schiff Base: The aldehyde reacts with propylamine to form a Schiff base under mild acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Alkylation: The amine is further reacted with ethylene oxide to introduce the ethanol group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chloro-6-fluorophenyl)methyl-propylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chloro or fluoro substituents.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-[(2-chloro-6-fluorophenyl)methyl-propylamino]acetaldehyde or 2-[(2-chloro-6-fluorophenyl)methyl-propylamino]acetic acid.
Reduction: Formation of 2-[(2-fluorophenyl)methyl-propylamino]ethanol or 2-[(2-chlorophenyl)methyl-propylamino]ethanol.
Substitution: Formation of derivatives with different substituents on the phenyl ring.
Scientific Research Applications
2-[(2-chloro-6-fluorophenyl)methyl-propylamino]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-chloro-6-fluorophenyl)methyl-propylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance binding affinity and specificity. The ethanol group may facilitate solubility and cellular uptake, while the propylamino group can interact with biological macromolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chloro-6-fluorophenyl)methyl-ethylamino]ethanol
- 2-[(2-chloro-6-fluorophenyl)methyl-methylamino]ethanol
- 2-[(2-chloro-6-fluorophenyl)methyl-isopropylamino]ethanol
Uniqueness
2-[(2-chloro-6-fluorophenyl)methyl-propylamino]ethanol is unique due to its specific combination of substituents, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl-propylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClFNO/c1-2-6-15(7-8-16)9-10-11(13)4-3-5-12(10)14/h3-5,16H,2,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJDMXRYFMLHCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=C(C=CC=C1Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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